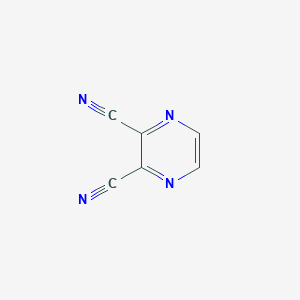

Pyrazine-2,3-dicarbonitrile

Übersicht

Beschreibung

Pyrazine-2,3-dicarbonitrile is a nitrogen-rich heterocyclic compound characterized by two adjacent nitrile groups on a pyrazine ring. Its electron-deficient structure and planar geometry make it a versatile precursor in organic synthesis, particularly for bioactive molecules, photoredox catalysts, and materials for OLEDs . The compound is synthesized via cyclization of diaminomaleonitrile (DAMN) with carbonyl chlorides or through Suzuki-Miyaura cross-coupling reactions involving dichloropyrazine derivatives . Its applications span pharmaceuticals (e.g., USP8 inhibitors), photodynamic therapy, and optoelectronic materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrazine-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of diaminomaleonitrile with carbonyl compounds under specific conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions . These reactions typically require palladium catalysts, ligands, and bases like potassium phosphate.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of substituted pyrazine derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Cycloaddition Reactions: this compound can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The reactions of this compound can yield a variety of products, including substituted pyrazines, pyrazine carboxamides, and complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazine-2,3-dicarbonitrile Derivatives

The synthesis of this compound often involves multicomponent reactions using diaminomaleonitrile and isocyanides. This method allows for the production of various substituted pyrazines that exhibit unique properties beneficial for specific applications. For instance, the reaction of alkyl isocyanides with aryl carbonyl chlorides yields 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, which have been characterized by X-ray crystallography and NMR spectroscopy .

Pharmaceutical Applications

This compound derivatives have been investigated for their potential as bioactive compounds. They exhibit a range of biological activities, including antibacterial and antifungal properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents . Additionally, certain derivatives have demonstrated anti-inflammatory and analgesic effects, which could be harnessed in therapeutic applications .

Agricultural Applications

Research indicates that this compound derivatives possess herbicidal activity. They can form a protective chemical layer in the soil that effectively controls weeds without causing phytotoxicity to crops like rice. This characteristic makes them valuable in sustainable agricultural practices . Furthermore, their potential as intermediates in synthesizing phthalocyanine dyes highlights their importance in agrochemical formulations .

Materials Science and Organic Electronics

In materials science, this compound plays a crucial role in developing organic electronic materials. Its derivatives are utilized as non-fullerene acceptors in organic solar cells (OSCs), significantly enhancing photovoltaic performance . The presence of halogenated solvents and additives has been shown to improve the efficiency of these solar cells further . Additionally, low-bandgap π-conjugated polymers derived from this compound are explored for use in organic light-emitting diodes (OLEDs) due to their strong fluorescence properties .

Fluorescent Properties

The fluorescence characteristics of this compound derivatives are noteworthy. They exhibit distinct UV–Vis spectral features with absorption peaks around 267 nm and 373 nm. The fluorescence intensity can be significantly influenced by substituents on the pyrazine ring; for example, chloro-substituted derivatives show enhanced fluorescence compared to methoxy-substituted ones . This property enables their application as fluorescent markers in biological systems and commercial products.

Case Study 1: Antimicrobial Activity

A study synthesized a series of pyrazine-2,3-dicarbonitriles and evaluated their antibacterial and antifungal activities against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects comparable to standard antibiotics .

Case Study 2: Organic Solar Cells

Research focused on incorporating this compound derivatives into OSCs demonstrated improved energy conversion efficiencies due to their favorable electronic properties and compatibility with other materials used in solar cell fabrication .

Wirkmechanismus

The mechanism of action of pyrazine-2,3-dicarbonitrile involves its electron-withdrawing cyano groups, which influence its reactivity and interactions with other molecules. In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Vergleich Mit ähnlichen Verbindungen

Reactivity in Radical Alkylation

Pyrazine-2,3-dicarbonitrile undergoes amidoalkylation with radicals generated from N-alkanoylanilinoalkanoic acids. Key comparisons include:

- Primary vs. Secondary Radicals: Primary radicals (e.g., acetanilinomethyl, R'=H) yield both mono- (6) and di-substituted (7) products due to lower steric hindrance. Total yields for acetyl-substituted derivatives reach 83–90% . Secondary radicals (e.g., 1-acetanilinoethyl, R'=CH₃) produce only mono-substituted products (6) at lower yields (~20–45%) due to steric bulk .

- Substituent Stability : Formyl-substituted radicals (R=H) show lower yields than acetyl (R=CH₃) due to oxidative instability under reaction conditions .

Table 1: Amidoalkylation Yields of this compound Derivatives

| Radical Type | Substituent (R) | Mono-Substituted Yield (%) | Di-Substituted Yield (%) |

|---|---|---|---|

| Acetanilinomethyl (R'=H) | CH₃ | 70 | 83 |

| Formanilinomethyl (R'=H) | H | 45 | 20 |

| 1-Acetanilinoethyl (R'=CH₃) | CH₃ | 20 | 0 |

Crystal Structure and Steric Effects

- 5,6-Dimethylthis compound : Methyl groups at C5/C6 introduce steric hindrance, reducing reactivity in subsequent substitutions compared to the parent compound. Crystallographic data (CCDC) confirm planar geometry but with altered bond angles due to methyl substitution .

- 5-(Alkylamino)-6-aryl Derivatives: Substituents at C5/C6 (e.g., cyclohexyl, aryl) enhance fluorescence properties for OLEDs but reduce solubility .

Photophysical and Catalytic Properties

- Azaphthalocyanines: Derivatives like 5,6-bis(diethylamino)-pyrazine-2,3-dicarbonitrile form unsymmetrical azaphthalocyanines with strong near-infrared absorption, useful in photodynamic therapy .

- Photoredox Catalysts: Dicyanopyrazine (DPZ) derivatives act as efficient photocatalysts due to intramolecular charge transfer (ICT), comparable to xanthene dyes. Substituents (e.g., methoxythiophenyl) enhance redox potentials (E₁/₂ = −1.2 V vs. SCE) for organic transformations .

Biologische Aktivität

Pyrazine-2,3-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

This compound (CHN) features a pyrazine ring with two cyano groups at the 2 and 3 positions. The synthesis typically involves reactions between alkyl isocyanides and aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This method allows for the creation of various derivatives with potentially enhanced biological properties.

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of effects:

- Antimicrobial Activity : Recent studies have demonstrated that newly synthesized derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this compound were tested against various bacterial strains and fungi, showing promising results .

- Antitumor Properties : Certain derivatives have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and others. These compounds demonstrated micromolar activity, indicating their potential as anticancer agents .

- Enzyme Inhibition : High-throughput screening identified this compound derivatives as potent inhibitors of ubiquitin-specific proteases (USPs), which are critical in regulating protein degradation and have implications in cancer therapy .

Antimicrobial Evaluation

A study synthesized 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles and evaluated their antimicrobial properties. The results indicated that these compounds possess effective antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens . The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the pyrazine ring significantly influence their biological efficacy.

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 1 | 16 | 32 |

| 2 | 8 | 16 |

| 3 | 32 | 64 |

Antitumor Activity

In another investigation focusing on anticancer properties, several pyrazine derivatives were tested for their cytotoxic effects on various cancer cell lines. The study found that certain modifications increased their potency significantly.

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| A | A549 | 10 |

| B | HeLa | 12 |

| C | U373n | 15 |

The mechanism by which this compound exerts its biological effects is multifaceted. For instance:

- Enzyme Inhibition : By inhibiting USPs, these compounds can disrupt cellular processes that lead to tumor progression. This inhibition can be quantified using enzyme assays to measure the rate of substrate hydrolysis in the presence of the compound .

- Antimicrobial Mechanisms : The antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways within the microorganisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for functionalizing pyrazine-2,3-dicarbonitrile (PD) with aryloxy or amino substituents?

PD derivatives are typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, 5,6-dichloro-PD reacts with phenols (e.g., 2,6-diisopropyl-4-nitrophenol) under strong bases (e.g., NaH) in dry dioxane at 100°C to yield bis-aryloxy derivatives. Milder bases (e.g., K₂CO₃) may fail due to insufficient activation of leaving groups . Suzuki coupling with boronic esters (e.g., 5-methoxythiophen-2-yl boronic acid) achieves 83% yields under reflux conditions .

Q. How can spectroscopic methods confirm the structure of PD derivatives?

- IR spectroscopy : The nitrile (-CN) stretch appears at ~2220 cm⁻¹ .

- NMR : Substituents influence chemical shifts. For 5,6-bis(4-allyl-2-methoxyphenoxy)-PD, allyl protons resonate at δ 4.57 (¹H NMR), and aromatic protons appear between δ 6.71–8.73 .

- HRMS : Accurate mass analysis (e.g., [M + NH₄]⁺ at m/z 324.0997) confirms molecular formulas .

Q. What biological screening approaches are used for PD-based herbicides?

PD derivatives are tested for herbicidal activity via:

- Photosynthesis inhibition assays : Measuring electron transport disruption in chloroplasts .

- Tautomerism studies : NMR (e.g., keto-enol equilibria in DMSO-d₆) and crystallography validate structural stability .

Advanced Research Questions

Q. How do substituents on PD influence its photoredox catalytic efficiency?

Electron-withdrawing groups (e.g., -CN) enhance intramolecular charge transfer (ICT), critical for photoredox activity. Cyclic voltammetry reveals oxidation potentials (E₁/₂) of PD derivatives correlate with donor strength: phenothiazine-PD (E₁/₂ = 0.60 V vs. SCE) shows reversible oxidation, enabling efficient electron transfer . Comparative studies with xanthene dyes (e.g., Eosin Y) highlight PD's tunable redox windows for diverse catalytic applications .

Q. What challenges arise in synthesizing PD-based macrocycles (e.g., azaphthalocyanines)?

- Steric hindrance : Bulky substituents (e.g., 2,6-diisopropyl groups) reduce cyclotetramerization yields.

- Isomer separation : Constitutional isomers (e.g., C₄h vs. C₂v symmetry in azaphthalocyanines) require HPLC or crystallization for purification .

- Solubility : Poor solubility in common solvents (e.g., CDCl₃) complicates ¹³C NMR analysis .

Q. How can PD derivatives be optimized for mitochondrial-targeted drug delivery?

- Clathrin-mediated endocytosis : PD derivatives (e.g., PDC) with dimethylaminoethylamino groups enhance cellular uptake via clathrin targeting .

- pH-responsive degradation : Hydroxyapatite-PDC nanosheets disintegrate in acidic tumor microenvironments, releasing Ca²⁺ to induce apoptosis .

Q. Methodological Insights

Interpreting electrochemical data for PD derivatives:

Analyzing substituent effects on PD crosslinking reactivity:

PD's nitrile groups exhibit enhanced reactivity over phthalonitrile due to hydrogen-bond-assisted nucleophilic attack. Curing with amines (e.g., diaminomaleonitrile) forms azaisoindoline networks with thermal stability >400°C .

Q. Key Research Gaps

Eigenschaften

IUPAC Name |

pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVZGAXESBAAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306302 | |

| Record name | Pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13481-25-9 | |

| Record name | 2,3-Pyrazinedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyanopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.